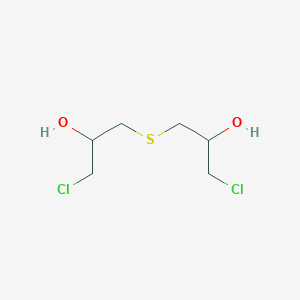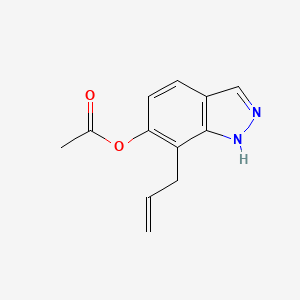
(7-prop-2-enyl-1H-indazol-6-yl) acetate
Overview
Description
(7-prop-2-enyl-1H-indazol-6-yl) acetate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and pharmacological potential. The compound this compound features an indazole core with a prop-2-enyl group at the 7-position and an acetate group at the 6-position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-prop-2-enyl-1H-indazol-6-yl) acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where the indazole core is reacted with an appropriate alkene in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the indazole derivative at the 6-position using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the compound can yield reduced forms of the indazole core or the prop-2-enyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated indazole derivatives.
Reduction Products: Reduced indazole derivatives with altered electronic properties.
Substitution Products: Indazole derivatives with various functional groups replacing the acetate group.
Scientific Research Applications
(7-prop-2-enyl-1H-indazol-6-yl) acetate has shown potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It exhibits potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (7-prop-2-enyl-1H-indazol-6-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Indazole: The parent compound with a similar core structure but lacking the prop-2-enyl and acetate groups.
(7-methyl-1H-indazol-6-yl) acetate: A structurally similar compound with a methyl group instead of a prop-2-enyl group.
(7-ethyl-1H-indazol-6-yl) acetate: Another analog with an ethyl group replacing the prop-2-enyl group.
Uniqueness:
Structural Features: The presence of the prop-2-enyl group at the 7-position and the acetate group at the 6-position distinguishes (7-prop-2-enyl-1H-indazol-6-yl) acetate from other indazole derivatives.
Biological Activity: The unique substitution pattern may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(7-prop-2-enyl-1H-indazol-6-yl) acetate |
InChI |
InChI=1S/C12H12N2O2/c1-3-4-10-11(16-8(2)15)6-5-9-7-13-14-12(9)10/h3,5-7H,1,4H2,2H3,(H,13,14) |
InChI Key |
RTVIVWWQMLSPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C=NN2)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
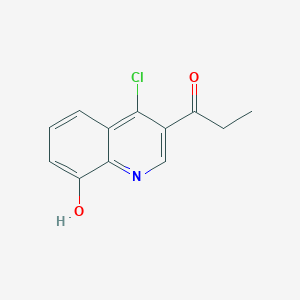
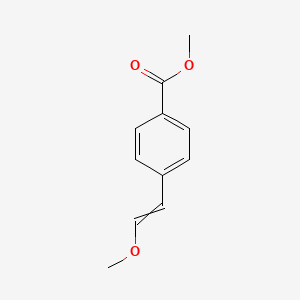
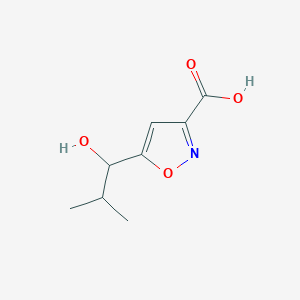
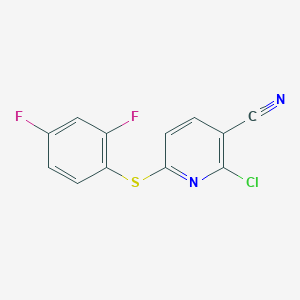
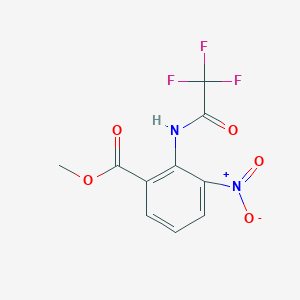
![methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate](/img/structure/B8398095.png)
![5-Methylpyrazolo [1,5-a]pyrimidine-7-thiol](/img/structure/B8398104.png)
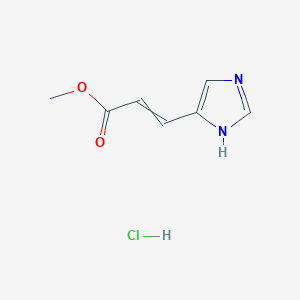
![(5-Acetyl-pyrrolo[2,3-c]pyridazin-7-yl)-acetic acid](/img/structure/B8398126.png)
![1-(6-Fluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonitrile](/img/structure/B8398135.png)
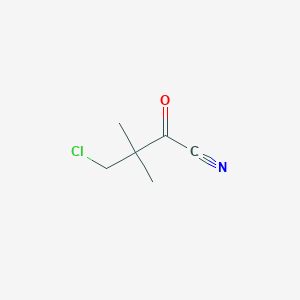
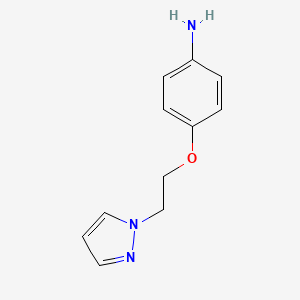
![1h-Imidazo[4,5-c]pyridine,7-bromo-4-(4-methyl-1-piperazinyl)-](/img/structure/B8398148.png)
